5-Amino-2-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-2-chloropyridine derivatives involves several key steps, starting with basic pyridine structures and introducing amino and chloro groups through substitution reactions. For instance, Gudmundsson et al. (1997) described an efficient large-scale synthesis of 2-amino-4-chloropyridine, which could be used to prepare various polychlorinated 2-aminopyridines, showcasing the versatility of chloro and amino-functionalized pyridines in synthetic chemistry (Gudmundsson et al., 1997).
Molecular Structure Analysis
The molecular structure of 5-Amino-2-chloropyridine is characterized by the presence of an amino group at the 5th position and a chloro group at the 2nd position of the pyridine ring. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. The work by Pourayoubi et al. (2007) on the redetermination of the crystal structure at 100 K highlights the significance of molecular interactions, such as hydrogen bonding, in stabilizing the crystal structure of 5-Amino-2-chloropyridine (Pourayoubi et al., 2007).
Chemical Reactions and Properties
5-Amino-2-chloropyridine participates in various chemical reactions, including substitution, condensation, and complex formation. Its reactivity is influenced by the presence of electron-donating amino and electron-withdrawing chloro groups, which make it a versatile intermediate in organic synthesis. For example, Ji et al. (2003) demonstrated its chemoselective amination, yielding 5-amino-2-chloropyridine with high purity and yield, highlighting its potential in synthesizing more complex molecules (Ji et al., 2003).
Scientific Research Applications
A study by Thanigaimani et al. (2015) discusses a new supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid, which demonstrates promising properties and stability. This cocrystal has potential applications in organic synthesis and catalysis (Thanigaimani et al., 2015).
Lopez et al. (2009) presented a novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, which is crucial for the efficient preparation of MGMT inhibitors, indicating its significance in medicinal chemistry (Lopez et al., 2009).
Anagnostis and Turnbull (1998) investigated the monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine, focusing on its hydrogen bonding features. This study contributes to the understanding of bonding in pyridine complexes (Anagnostis & Turnbull, 1998).
Raju et al. (2003) explored the electrochemical hydrogenation and carboxylation of 2-amino-5-chloropyridine, which effectively synthesized 6-aminonicotinic acid with good yields. This method is significant in organic synthesis (Raju et al., 2003).
Hand and Baker (1989) reported that 2-chloro-5-fluoropyridine (3) is a highly volatile, weakly basic compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).
Mannaert et al. (1997) developed a method to detect 2-amino-5-chloropyridine in urine, a decomposition product of zopiclone. This finding is crucial for understanding zopiclone metabolism and intake monitoring (Mannaert et al., 1997).
Tao et al. (2022) highlighted the toxicity of 5-amino-2-(trifluoromethyl)pyridine, which can cause methemoglobinemia and toxic encephalopathy when inhaled. This research underscores the need for caution in its industrial production (Tao et al., 2022).
Gudmundsson et al. (1997) demonstrated an improved large-scale synthesis method for 2-amino-4-chloropyridine. This method allows the convenient preparation of various polychlorinated 2-aminopyridines in higher yields (Gudmundsson et al., 1997).
Sundaraganesan et al. (2006) conducted a vibrational analysis of 2-amino-5-chloropyridine, comparing experimental FTIR and FT-Raman spectra with theoretical models. This study aids in understanding the vibrational properties of such compounds (Sundaraganesan et al., 2006).
Suthan et al. (2011) studied the crystal growth and physical properties of organic 2-amino-5-chloropyridine single crystals, finding that their crystalline perfection, optical properties, thermal properties, and conductivity increased with temperature (Suthan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
6-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCQZQLVENRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201716 | |
Record name | 5-Amino-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloropyridine | |
CAS RN |
5350-93-6 | |
Record name | 5-Amino-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Amino-2-chloropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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